2,6-DIFLUOROBENZOIC-D3 ACID
Description
Properties
CAS No. |
1219804-21-3 |
|---|---|
Molecular Formula |
C7H4F2O2 |
Molecular Weight |
161.122 |
IUPAC Name |
3,4,5-trideuterio-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChI Key |
ONOTYLMNTZNAQZ-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)F |
Synonyms |
2,6-DIFLUOROBENZOIC-D3 ACID |
Origin of Product |
United States |
Preparation Methods
Mechanism of H/D Exchange in Fluoroarenes
Deuterium incorporation into 2,6-difluorobenzoic acid exploits the enhanced acidity of hydrogens ortho and para to electron-withdrawing fluorine substituents. In the parent compound, fluorines at positions 2 and 6 activate the ring, lowering the pKa of hydrogens at positions 3, 4, and 5. Under basic conditions, these hydrogens undergo deprotonation, facilitating exchange with deuterium from deuterated solvents like D₂O or DMSO-d₆.
The reaction proceeds via:
Optimized Reaction Conditions
Key parameters for high isotopic purity (>98% D) include:
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Solvent | DMSO-d₆ | Enhances solubility and exchange efficiency |
| Base | K₃PO₄ (1.5 equiv) | Mild base minimizes side reactions |
| Temperature | 80–100°C | Accelerates exchange without degradation |
| Reaction Time | 24–48 hours | Ensures complete deuteration |
| Substrate Concentration | 0.1–0.5 M | Prevents aggregation |
Using DMSO-d₆ at 90°C for 36 hours with K₃PO₄ achieves 97% deuterium incorporation at positions 3, 4, and 5. Post-reaction, acidification with HCl recovers the deuterated product, which is purified via recrystallization (ethanol/water, 70:30).
Precursor-Based Synthesis
Deuterated Boronic Acid Coupling
This method constructs the deuterated aromatic core before introducing fluorine and carboxylic acid groups:
-
Suzuki-Miyaura Coupling :
-
Oxidation to Carboxylic Acid :
-
Treat the coupled product (2,6-difluorobiphenyl-d₃) with KMnO₄ in acidic H₂O₂ to oxidize the methyl group to -COOH.
-
This route achieves 89% isotopic purity but requires multi-step purification to remove non-deuterated byproducts.
Direct Fluorination of Deuterated Benzoic Acid
An alternative approach fluorinates deuterated benzoic acid:
-
Electrophilic Fluorination :
-
Isotopic Purity Challenges :
Catalytic Deuteration Techniques
Transition Metal-Catalyzed H/D Exchange
While source emphasizes transition metal-free methods, Pd/C or Rh-based catalysts can enhance deuteration efficiency for less acidic substrates:
Microwave-Assisted Deuteration
Microwave irradiation accelerates H/D exchange:
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 150°C |
| Time | 2 hours |
| Solvent | D₂O |
This method reduces reaction time by 80% but risks thermal decomposition of the carboxylic acid group.
Characterization and Quality Control
Isotopic Purity Analysis
Chemical Purity Assessment
-
HPLC : C18 column, 0.1% formic acid/MeOH gradient, retention time = 6.2 minutes.
-
Melting Point : 142–144°C (undeuterated: 140–142°C), indicating minimal isotopic effect.
Industrial-Scale Production Challenges
Cost-Efficiency of Deuterated Solvents
Large-scale H/D exchange requires recycling DMSO-d₆ or D₂O via fractional distillation, reducing solvent costs by 40%.
Regulatory Compliance
-
ICH Guidelines : Residual solvent limits (e.g., DMSO < 500 ppm) necessitate post-synthesis azeotropic drying with toluene.
-
Stability Testing : Accelerated aging studies (40°C/75% RH) confirm >24-month shelf life under ambient storage.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorobenzoic-D3 acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as converting the carboxylic acid group to a carbonyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 2,6-difluorobenzyl alcohol or 2,6-difluorobenzaldehyde.
Oxidation: Formation of 2,6-difluorobenzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
2,6-Difluorobenzoic-D3 acid is utilized in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor in the preparation of Teflubenzuron-D3, a derivative used in pest control and research on insect metabolism.
Case Study: Synthesis of Teflubenzuron-D3
Teflubenzuron is an insect growth regulator that inhibits chitin synthesis in insects. The isotopic labeling with deuterium enhances the ability to track the compound's metabolic pathways in biological systems. This application is crucial for understanding the environmental fate of pesticides and their effects on non-target organisms.
| Compound | Synthesis Route | Yield |
|---|---|---|
| Teflubenzuron-D3 | Derived from this compound | Not specified |
Synthetic Organic Chemistry
In synthetic organic chemistry, 2,6-difluorobenzoic acid derivatives are employed as building blocks for creating more complex molecules. The presence of fluorine atoms can significantly influence the reactivity and stability of organic compounds.
Example: Fluorinated Metal-Organic Frameworks
Research has demonstrated that incorporating 2,6-difluorobenzoic acid into metal-organic frameworks (MOFs) can enhance their structural integrity and functional properties. These MOFs have potential applications in gas storage, catalysis, and drug delivery systems.
| MOF Composition | Fluorinated Modulator | Properties |
|---|---|---|
| Gd-MOF | 2,6-Difluorobenzoic acid | Enhanced stability |
| Tb-MOF | 2,6-Difluorobenzoic acid | Improved luminescence |
Environmental Studies
The degradation products of 2,6-difluorobenzoic acid, particularly in relation to its use as a pesticide, have implications for environmental monitoring and safety assessments. Understanding its metabolic fate in organisms helps evaluate the ecological impact of fluorinated compounds.
Case Study: Metabolic Fate Analysis
A study on the metabolic fate of Teflubenzuron in rats highlighted how 2,6-difluorobenzoic acid acts as a significant degradation product. This research is essential for assessing the long-term effects of pesticide residues in ecosystems.
| Study Focus | Findings | Implications |
|---|---|---|
| Metabolism in Rats | Identified key metabolites including difluorobenzoic acid | Risk assessment for non-target species |
Mechanism of Action
The mechanism of action of 2,6-difluorobenzoic-D3 acid involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity and accurate tracing in various applications. The fluorine atoms enhance the compound’s reactivity and specificity in chemical reactions, making it a valuable tool in synthetic and analytical chemistry.
Comparison with Similar Compounds
Key Observations :
- All deuterated isomers share identical molecular weights but differ in fluorine positioning, affecting polarity and chromatographic retention times.
- This compound is notably more expensive than its isomers, likely due to higher demand in pharmaceutical analytics .
- The 3,4-isomer is prioritized in metabolic studies due to its resemblance to endogenous aromatic acids .
Non-Deuterated Difluorobenzoic Acid Derivatives
Non-deuterated analogs are widely used in industrial applications but lack isotopic labeling for advanced analytical workflows:
Key Observations :
- The 3-amino-2,6-difluorobenzoic acid variant introduces an amino group, lowering its pKa (1.48 vs. ~1.5 for non-amino derivatives) and enhancing reactivity in peptide coupling reactions .
- Non-deuterated 2,6-difluorobenzoic acid is cost-effective for bulk synthesis (e.g., herbicides) but unsuitable for isotope dilution mass spectrometry .
Functional Group Variants
Other 2,6-difluorobenzoic acid derivatives with modified functional groups include:
- 2,6-Difluorobenzoyl chloride (CAS: 385-30-4): Used in acylations for agrochemical production .
- 2,6-Difluorobenzonitrile (CAS: 1895-39-2): Intermediate in fluorinated polymer synthesis .
These derivatives highlight the versatility of the 2,6-difluoroaromatic core but lack the isotopic labeling required for advanced pharmacokinetic studies.
Research and Industrial Implications
- Analytical Chemistry : The deuterium in this compound minimizes matrix effects in LC-MS, improving quantification accuracy for trace analytes .
- Drug Development : Deuterated analogs exhibit prolonged metabolic half-lives, making them valuable in optimizing drug candidates .
- Cost-Benefit Analysis: While this compound is costly, its precision in analytics justifies its use over non-deuterated isomers in regulated environments .
Q & A
Basic: What are the key physicochemical properties of 2,6-difluorobenzoic-d3 acid, and how do they influence its stability in analytical applications?
Answer:
The molecular formula is C₇H₄F₂O₂ (molecular weight: 161.12 g/mol) with 98 atom% deuterium incorporation . Its stability is critical for analytical reproducibility. Storage at 0–6°C is recommended to prevent degradation, particularly for isotopic integrity . The compound’s low solubility in water but solubility in polar organic solvents (e.g., ethanol, acetone) necessitates careful solvent selection for chromatography or mass spectrometry workflows .
Basic: How is this compound synthesized, and what quality control steps ensure isotopic purity?
Answer:
Synthesis typically involves acid-catalyzed H/D exchange using deuterated reagents (e.g., D₂O or deuterated acids) on the non-deuterated precursor. Post-synthesis, nuclear magnetic resonance (NMR) and isotope ratio mass spectrometry (IRMS) are used to verify ≥98% deuterium incorporation at specific positions . High-performance liquid chromatography (HPLC) with UV detection ensures the absence of non-deuterated contaminants .
Basic: What analytical techniques are most effective for quantifying this compound in complex matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting deuterated analogs. For example, using a C18 column with a mobile phase of methanol:water (70:30) and monitoring the m/z 161→117 transition minimizes interference . Internal calibration with isotopically labeled standards improves accuracy in environmental or biological samples .
Advanced: How can researchers resolve discrepancies in isotopic purity measurements between NMR and mass spectrometry?
Answer:
Discrepancies often arise from partial deuteration or solvent exchange artifacts . To resolve this:
- Use ²H-NMR to confirm deuterium placement (e.g., aromatic vs. carboxylic acid positions) .
- Employ electrospray ionization (ESI)-MS in negative-ion mode to avoid in-source fragmentation, ensuring accurate isotopic distribution analysis .
- Cross-validate with elemental analysis for total deuterium content .
Advanced: What experimental design considerations optimize deuterium incorporation during synthesis?
Answer:
- Reaction temperature : Elevated temperatures (e.g., 80–100°C) enhance H/D exchange kinetics but risk decomposition.
- Catalyst selection : Acidic resins (e.g., Nafion) improve deuteration efficiency vs. liquid acids, reducing side reactions .
- Deuterium source purity : Use ≥99.9% D₂O to minimize proton contamination. Post-reaction, lyophilization removes residual deuterated solvents without isotopic dilution .
Advanced: How does this compound degrade under varying storage conditions, and what stabilizers are effective?
Answer:
Deuterated analogs are prone to hydrolytic deuteration loss in humid environments. Accelerated stability studies show:
- Degradation at 25°C : ≤1% loss over 6 months when stored in argon-purged, sealed vials .
- Light exposure : UV/Vis spectra indicate photodegradation; amber glass vials reduce decomposition by 40% .
Stabilizers like deuterated glycerol (5% v/v) in lyophilized formulations enhance shelf life .
Advanced: What role does this compound play in pesticide residue analysis, and how is method validation performed?
Answer:
As an internal standard , it corrects matrix effects in LC-MS/MS quantification of fluorinated pesticides. Validation follows ICH Q2(R1) guidelines :
- Linearity : R² ≥0.99 over 0.1–100 ng/mL .
- Recovery : 85–115% in spiked agricultural samples (e.g., soil, plant tissues) .
- Precision : ≤15% RSD for intra-/inter-day replicates .
Advanced: How do structural analogs (e.g., 2,5-difluorobenzoic-d3 acid) interfere with assays targeting this compound?
Answer:
Co-elution of analogs can skew quantification. Mitigation strategies include:
- Chromatographic separation : Adjust gradient elution (e.g., 0.1% formic acid in acetonitrile) to resolve retention time differences ≥0.5 min .
- High-resolution MS : Use Orbitrap-MS (resolving power ≥60,000) to distinguish m/z 161.12 (2,6-isomer) from m/z 161.10 (2,5-isomer) .
Advanced: What computational methods predict the isotopic effects of this compound in metabolic studies?
Answer:
Density functional theory (DFT) models (e.g., B3LYP/6-31G*) calculate deuterium’s kinetic isotope effect (KIE) on metabolic pathways. For example:
- C-D bond cleavage : Predicts ~7% slower metabolism vs. non-deuterated analogs .
- Solvent isotope effects : MD simulations assess deuterium exchange in aqueous environments, informing in vivo stability .
Advanced: How do researchers address batch-to-batch variability in deuterated standards?
Answer:
- Quality control (QC) protocols : Require ≥98% isotopic purity via LC-HRMS and ≤2% relative standard deviation in response factors .
- Certified reference materials (CRMs) : Cross-check against NIST-traceable standards to validate synthetic batches .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
